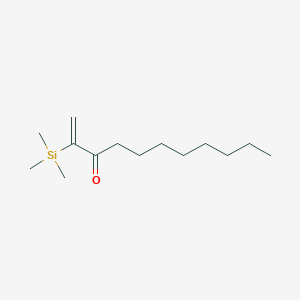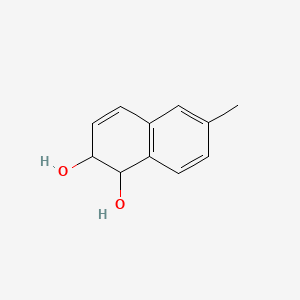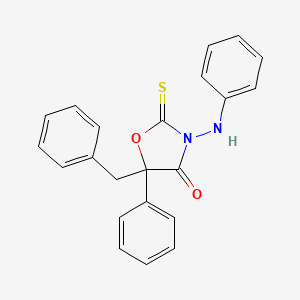
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple nitro groups and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. Common starting materials might include aniline derivatives, which undergo nitration, methylation, and trifluoromethylation reactions. Each step requires specific reagents and conditions, such as:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups.
Methylation: Using methylating agents like methyl iodide or dimethyl sulfate.
Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, possibly as a probe or inhibitor.
Medicine: Investigating its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: Use in the development of advanced materials, such as polymers or coatings with specific properties.
Wirkmechanismus
The mechanism by which N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, its reactivity would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2,4-dinitroaniline: Lacks the trifluoromethyl and additional nitrophenyl groups.
2,4-Dinitroaniline: Lacks the methyl and trifluoromethyl groups.
Trifluoromethylaniline: Lacks the nitro groups.
Uniqueness
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is unique due to the combination of multiple nitro groups and a trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of these groups can enhance its electron-withdrawing properties, making it a valuable compound for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
84529-61-3 |
|---|---|
Molekularformel |
C14H9F3N4O6 |
Molekulargewicht |
386.24 g/mol |
IUPAC-Name |
N-methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F3N4O6/c1-18(8-3-2-4-9(5-8)19(22)23)13-11(14(15,16)17)6-10(20(24)25)7-12(13)21(26)27/h2-7H,1H3 |
InChI-Schlüssel |
GZWFSYGIWNYBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)





![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)

